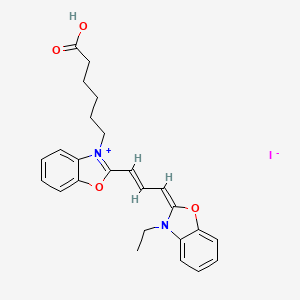

Cy2 (iodine)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyanine dyes are synthetic dyes belonging to the polymethine group, characterized by their long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis . These dyes are widely used for labeling proteins, antibodies, and small molecular compounds due to their excellent photophysical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cy2 (iodine) is synthesized through a series of chemical reactions involving the coupling of two nitrogen atoms with an odd number of methyl units. The synthesis typically involves the use of N-hydroxysuccinimide esters, which react with amino groups in oligonucleotides, peptides, and proteins . The reaction conditions include maintaining the pH of the protein solution at 8.5±0.5 and using anhydrous dimethyl sulfoxide to prepare a 10 mM stock solution of the dye .

Industrial Production Methods

Industrial production of Cy2 (iodine) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the preparation of the dye in bulk quantities, followed by purification and quality control to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Cy2 (iodine) undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to changes in its photophysical properties.

Reduction: Reduction reactions can alter the dye’s structure and fluorescence characteristics.

Substitution: The dye can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include modified cyanine dyes with altered photophysical properties, which can be used for various applications in scientific research .

Wissenschaftliche Forschungsanwendungen

Cy2 (iodine) has a wide range of applications in scientific research, including:

Fluorescent Labeling: Used for labeling biological macromolecules such as proteins, antibodies, and DNA.

Disease Diagnosis: Employed in diagnostic assays to detect diseases through fluorescence imaging.

Immunoassays: Utilized in immunoassays to detect specific antigens or antibodies.

DNA Detection: Applied in DNA detection techniques for genetic research and forensic analysis.

Wirkmechanismus

Cy2 (iodine) exerts its effects through its photophysical properties. The dye absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. The molecular targets include proteins, antibodies, and nucleic acids, which are labeled with the dye for visualization and analysis .

Vergleich Mit ähnlichen Verbindungen

Cy2 (iodine) is compared with other cyanine dyes such as Cy3 and Cy5. These dyes have similar structures but differ in their photophysical properties. For example, Cy3 and Cy5 have different fluorescence efficiencies and quantum yields compared to Cy2 (iodine) . The unique properties of Cy2 (iodine) make it suitable for specific applications where its particular wavelength and fluorescence characteristics are advantageous .

List of Similar Compounds

- Cy3 (iodine)

- Cy5 (iodine)

- DyLight DY547

- DyLight DY647

Cy2 (iodine) stands out due to its specific wavelength and high extinction coefficient, making it a valuable tool in various scientific research applications.

Eigenschaften

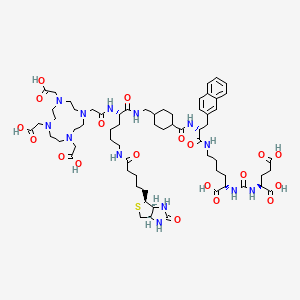

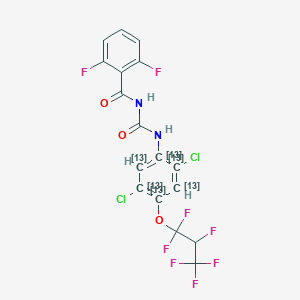

CAS-Nummer |

186205-37-8 |

|---|---|

Molekularformel |

C25H27IN2O4 |

Molekulargewicht |

546.4 g/mol |

IUPAC-Name |

6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoic acid;iodide |

InChI |

InChI=1S/C25H26N2O4.HI/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24;/h5-8,10-16H,2-4,9,17-18H2,1H3;1H |

InChI-Schlüssel |

WGEKKSZOJOJNAZ-UHFFFAOYSA-N |

Isomerische SMILES |

CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)O.[I-] |

Kanonische SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)O.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)

![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)

![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)

![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)